

The Journey of Ifenprodil: A Technical Guide to its Discovery and Development

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ifenprodil, a phenylethanolamine compound, has carved a unique niche in the landscape of neuroscience research and drug development. Initially investigated for its vasodilatory properties, its discovery as a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically at the GluN2B subunit, opened up new avenues for understanding and potentially treating a range of neurological and psychiatric disorders. This in-depth technical guide chronicles the discovery and history of **Ifenprodil**'s development, presenting key experimental data, detailed methodologies, and a visual representation of its mechanism of action.

Discovery and Initial Development

Ifenprodil was first synthesized in the 1970s and was initially explored for its potential as a cerebral vasodilator for the treatment of cerebrovascular diseases.[1] However, its therapeutic potential was later re-evaluated following the discovery of its profound effects on the central nervous system, specifically its interaction with the NMDA receptor. This pivotal discovery shifted the focus of **Ifenprodil** research towards its utility as a neuroprotective and neuromodulatory agent.



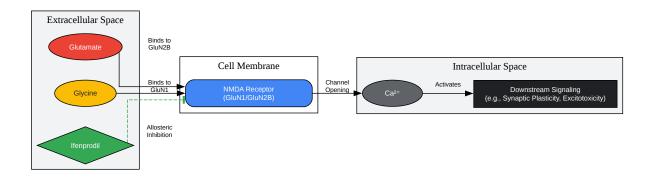
Elucidation of the Mechanism of Action: A GluN2B-Selective NMDA Receptor Antagonist

The turning point in **Ifenprodil**'s history was the characterization of its unique mechanism of action. It was identified as a non-competitive antagonist of the NMDA receptor, a key player in excitatory synaptic transmission, learning, and memory.[2] Further investigations revealed its remarkable selectivity for NMDA receptors containing the GluN2B subunit, with a significantly lower affinity for receptors containing GluN2A, GluN2C, or GluN2D subunits.[1][3]

Ifenprodil exerts its inhibitory effect through an allosteric mechanism, binding to a site on the N-terminal domain (NTD) of the NMDA receptor, at the interface between the GluN1 and GluN2B subunits.[2] This binding is voltage-independent and use-dependent, meaning its inhibitory effect is enhanced when the receptor is activated by its agonists, glutamate and glycine.[3]

Signaling Pathway of Ifenprodil's Action

The following diagram illustrates the signaling pathway of NMDA receptor activation and the site of **Ifenprodil**'s inhibitory action.



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Ifenprodil's allosteric inhibition of the NMDA receptor signaling pathway.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data that have been pivotal in characterizing the pharmacological profile of **Ifenprodil**.

Table 1: Ifenprodil Binding Affinities and Potencies (IC50)

Receptor Subtype	IC50 (µM)	Species	Experimental System	Reference
GluN1/GluN2B	0.34	Recombinant	Xenopus oocytes	[4]
GluN1/GluN2A	146	Recombinant	Xenopus oocytes	[4]
Neonatal Rat Forebrain NMDA Receptors	0.3	Rat	Brain homogenate	[3]

Table 2: Pharmacokinetic Parameters of **Ifenprodil** in Healthy Chinese Volunteers (Intravenous Infusion)

Dose	C _{max} (ng/mL)	AUC _{0-t} (ng·h/mL)	t ₁ / ₂ (h)	CL (L/h)
5 mg	28.5 ± 8.7	42.7 ± 6.9	2.1 ± 0.5	118.2 ± 18.3
10 mg	55.1 ± 15.2	87.5 ± 19.8	2.3 ± 0.6	116.5 ± 21.4
15 mg	83.4 ± 21.9	135.6 ± 30.1	2.4 ± 0.7	113.8 ± 20.5

Data from a

study on healthy

Chinese

volunteers after

single

intravenous

infusions.[5]

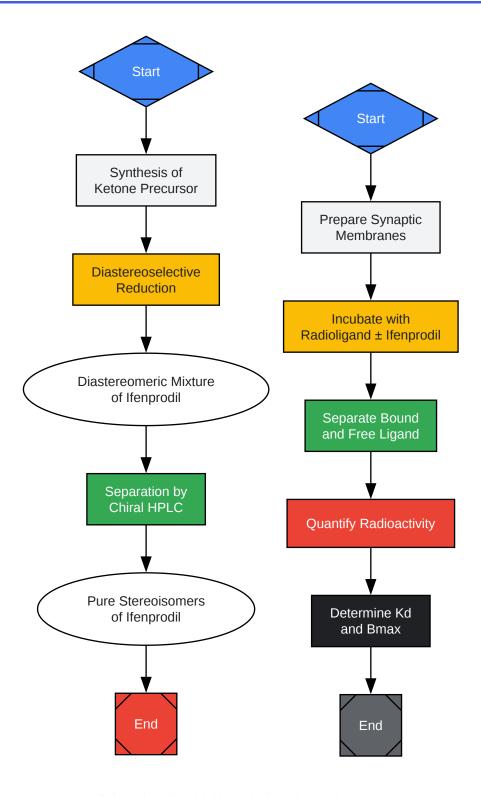


Key Experimental Protocols Synthesis of Ifenprodil Stereoisomers

The synthesis of **Ifenprodil** and its stereoisomers has been crucial for understanding its structure-activity relationship. A common synthetic route involves the diastereoselective reduction of a ketone precursor, followed by the separation of enantiomers using chiral high-performance liquid chromatography (HPLC).[6]

Experimental Workflow: Synthesis of Ifenprodil Stereoisomers





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